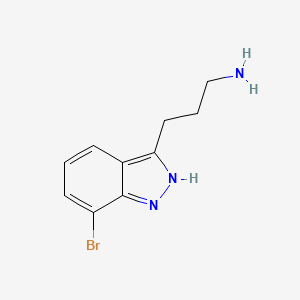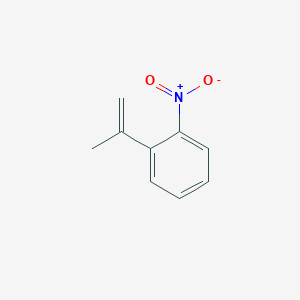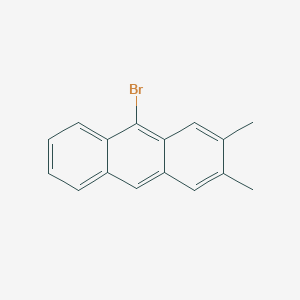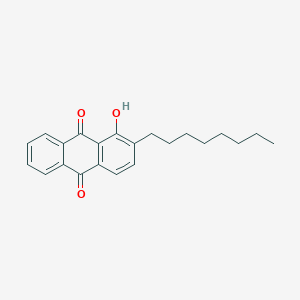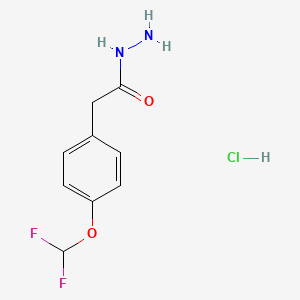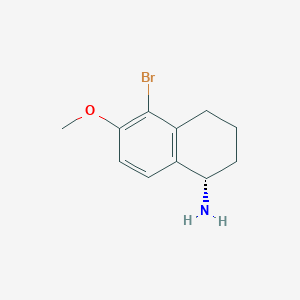
(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of substituted naphthalenes This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the 5th position
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amine group, modifying its oxidation state.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde, while substitution could produce 5-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
科学的研究の応用
Chemistry: In chemistry, (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and other high-value products.
作用機序
The mechanism of action of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
類似化合物との比較
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine:
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, which is crucial for its biological interactions.
Uniqueness: The presence of both the bromine and methoxy groups, along with the amine functionality, makes (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine unique. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1 |
InChIキー |
KHNDQNFRCRMNHI-VIFPVBQESA-N |
異性体SMILES |
COC1=C(C2=C(C=C1)[C@H](CCC2)N)Br |
正規SMILES |
COC1=C(C2=C(C=C1)C(CCC2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
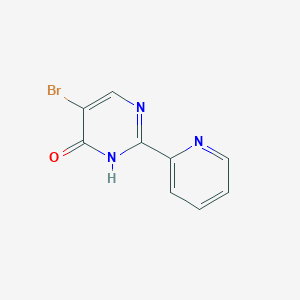
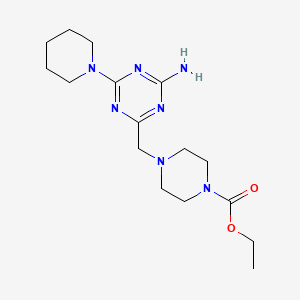
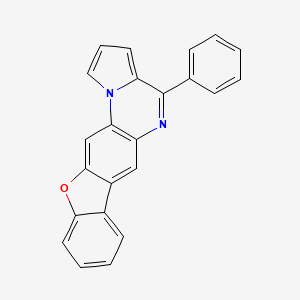
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
